molecular formula C19H23NO4S2 B11420055 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide

Cat. No.: B11420055
M. Wt: 393.5 g/mol
InChI Key: LSHBDESFTKYFCE-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide is a chemical compound with an intriguing structure. It belongs to the class of acetamide ethers and has shown promising biological activity. Let’s explore its synthesis, reactions, applications, and more.

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve several steps. While I don’t have access to proprietary industrial methods, academic research has provided insights into its preparation. One common approach includes the following steps:

    Thiophene Derivative Synthesis: Start with a suitable thiophene derivative (e.g., 3-methylthiophene) and react it with an appropriate reagent to introduce the ethoxy group.

    Amide Formation: React the resulting ethoxy-thiophene derivative with benzoyl chloride or a similar reagent to form the amide bond.

Reaction Conditions:: Reaction conditions may vary, but typical conditions involve using appropriate solvents, catalysts, and temperature control.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions due to the presence of sulfur atoms.

    Substitution: The ethoxy group can be substituted under specific conditions.

    Reduction: Reduction of the carbonyl group may occur.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Substitution: Alkylating agents (e.g., alkyl halides) for ethoxy group substitution.

    Reduction: Reducing agents (e.g., lithium aluminum hydride, NaBH₄).

Major Products:: The major products depend on the specific reaction conditions. Hydrolysis of the amide bond could yield the corresponding carboxylic acid and amine.

Scientific Research Applications

This compound has drawn interest in various fields:

Mechanism of Action

The exact mechanism remains an active area of study. its interaction with GIRK channels suggests a role in cellular signaling pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it to related acetamide ethers or thiophene derivatives. Its distinct features set it apart from other molecules in this class.

Properties

Molecular Formula

C19H23NO4S2

Molecular Weight

393.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-ethoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide

InChI

InChI=1S/C19H23NO4S2/c1-3-24-17-6-4-15(5-7-17)19(21)20(12-18-14(2)8-10-25-18)16-9-11-26(22,23)13-16/h4-8,10,16H,3,9,11-13H2,1-2H3

InChI Key

LSHBDESFTKYFCE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CC2=C(C=CS2)C)C3CCS(=O)(=O)C3

Origin of Product

United States

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